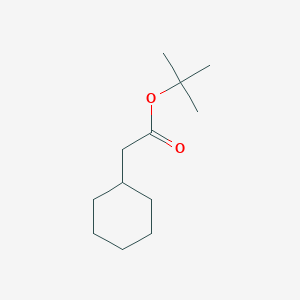

Tert-butyl 2-cyclohexylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyclohexylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-12(2,3)14-11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKTUCPWGPBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Cyclohexylacetate

Established Chemical Synthesis Pathways

Two principal strategies have been documented for the synthesis of tert-butyl 2-cyclohexylacetate: the esterification of 2-tert-butylcyclohexanol (B1585498) and alkylation strategies starting from cyclohexanone (B45756).

Esterification of 2-tert-Butylcyclohexanol

A common and industrially relevant method for the preparation of this compound is the esterification of 2-tert-butylcyclohexanol. This process typically involves two key steps: the synthesis of the alcohol intermediate via catalytic hydrogenation, followed by its acetylation.

Catalytic Hydrogenation of 2-tert-Butylphenol (B146161) to 2-tert-Butylcyclohexanol

The precursor, 2-tert-butylcyclohexanol, is synthesized through the catalytic hydrogenation of 2-tert-butylphenol. This reaction involves the reduction of the aromatic ring of the phenol (B47542) to a cyclohexane (B81311) ring. A common catalyst for this transformation is Raney nickel. google.com The reaction is typically carried out in a solvent such as ethanol (B145695) under elevated temperature and pressure. google.com For instance, 2-tert-butylphenol can be dissolved in dehydrated alcohol and hydrogenated in an autoclave in the presence of active Raney nickel catalyst at a temperature of 145-150 °C and a pressure of 55-60 kg/cm ². google.com The reaction mixture is then cooled, the catalyst is filtered off, and the solvent is recovered. The resulting crude 2-tert-butylcyclohexanol is then purified by distillation under reduced pressure. google.com

| Parameter | Value |

| Starting Material | 2-tert-Butylphenol |

| Catalyst | Raney Nickel |

| Solvent | Dehydrated Ethanol |

| Temperature | 145-150 °C |

| Pressure | 55-60 kg/cm ² |

| Reaction Time | 3.5 hours |

Acetylation of 2-tert-Butylcyclohexanol with Acetic Anhydride (B1165640) and Acid Catalysis

The final step in this pathway is the acetylation of the 2-tert-butylcyclohexanol intermediate. This is an esterification reaction where the hydroxyl group of the alcohol reacts with an acetylating agent, typically acetic anhydride, to form the acetate (B1210297) ester. guidechem.com The reaction is often catalyzed by a weak base, such as anhydrous sodium acetate, and is carried out at elevated temperatures. google.com For example, 2-tert-butylcyclohexanol can be heated with acetic anhydride in the presence of fully dried anhydrous sodium acetate at 145-150 °C under reflux for several hours. google.com After cooling, the reaction mixture is worked up by washing with water, a dilute sodium hydroxide (B78521) solution, and saturated brine to remove unreacted acetic anhydride, acetic acid, and the catalyst. google.com The final product, o-tert-butylcyclohexyl acetate, is then purified by vacuum fractionation. google.com

| Parameter | Value |

| Starting Material | 2-tert-Butylcyclohexanol |

| Acetylating Agent | Acetic Anhydride |

| Catalyst | Anhydrous Sodium Acetate |

| Temperature | 145-150 °C |

| Reaction Time | 5 hours (reflux) |

Alkylation Strategies Involving Cyclohexanone

An alternative synthetic approach to this compound begins with cyclohexanone. This strategy relies on the formation of a carbon-carbon bond at the alpha-position of the ketone through the generation of an enolate intermediate.

Enolate Formation and Subsequent tert-Butyl Alkylation

The alpha-protons of cyclohexanone are acidic and can be removed by a strong base to form a nucleophilic enolate ion. quora.com This enolate can then, in principle, react with an electrophile, such as a tert-butyl halide, in an SN2 reaction to form 2-tert-butylcyclohexanone. pressbooks.pub However, the direct alkylation of cyclohexanone enolate with a tertiary alkyl halide like tert-butyl chloride is generally inefficient. pressbooks.pub This is due to the steric hindrance of the tertiary electrophile, which favors a competing E2 elimination reaction, leading to the formation of isobutylene (B52900) and regeneration of cyclohexanone, rather than the desired C-alkylation product. brainly.in While this pathway is conceptually straightforward, it is often low-yielding and lacks the selectivity required for industrial applications. guidechem.com

Acetylation of O-tert-Butylcyclohexanone Derivatives

A hypothetical alternative within the alkylation strategy could involve the acetylation of an O-tert-butylcyclohexanone derivative. This would first require the formation of a tert-butoxy (B1229062) ether at the 2-position of the cyclohexanone ring. One possible, though not commonly cited, route to such an intermediate could be through the reaction of the cyclohexanone enolate with a reagent that delivers a "tert-butoxy" electrophile. Following the formation of 2-(tert-butoxy)cyclohexanone, a subsequent reduction of the ketone to a hydroxyl group would be necessary. The final step would then be the acetylation of this hydroxyl group, similar to the process described in section 2.1.1.2. However, this multi-step pathway is complex and less direct than the esterification of 2-tert-butylcyclohexanol, and the initial formation of the 2-(tert-butoxy)cyclohexanone would likely face its own synthetic challenges.

Direct tert-Butyl Ester Formation from Precursors

The direct synthesis of tert-butyl esters, including this compound, is a fundamental approach in organic chemistry. The tert-butyl group is valued as a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents, and its ease of removal under acidic conditions thieme.de.

Conventional methods for forming tert-butyl esters involve the condensation of a carboxylic acid with either tert-butanol (B103910) or isobutene gas, typically in the presence of a strong acid catalyst like concentrated sulfuric acid thieme.de. Another common approach is the use of tert-butylating agents such as di-tert-butyl dicarbonate (B1257347) thieme.de. A highly efficient method involves reacting the carboxylic acid with isobutylene at temperatures below -7°C in the presence of trifluoromethane (B1200692) sulfonic acid google.com. More recently, a method utilizing bis(trifluoromethanesulfonyl)imide in tert-butyl acetate has been developed, allowing for the rapid and high-yield conversion of various carboxylic acids into their corresponding tert-butyl esters thieme.deorganic-chemistry.org. These reactions, however, often require organic solvents, which can be a limitation when dealing with precursors that have low solubility in such media thieme.de.

Stereochemical Aspects and Isomerism in Tert Butyl 2 Cyclohexylacetate

Cis-Trans Isomerism and Diastereoselectivity in Synthesis

Tert-butyl 2-cyclohexylacetate exists as two primary geometric isomers: cis and trans. In the context of a 1,2-disubstituted cyclohexane (B81311) like this compound, the cis isomer has both the tert-butyl and the acetate (B1210297) groups on the same side of the ring's plane (e.g., both pointing up or both pointing down). wikipedia.orglibretexts.org Conversely, the trans isomer has these groups on opposite sides. wikipedia.orglibretexts.org These isomers are diastereomers, meaning they are non-mirror-image, non-superimposable stereoisomers with different physical properties. wikipedia.org

The synthesis of this compound typically involves a two-step process:

Catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce 2-tert-butylcyclohexanol (B1585498). google.comscentree.co

Esterification of the resulting 2-tert-butylcyclohexanol with acetic anhydride (B1165640) or a similar acetylating agent. scentree.coprepchem.comchemicalbook.com

The diastereoselectivity of the synthesis—the preference for forming one diastereomer over the other—is largely determined in the initial hydrogenation step. The choice of catalyst and reaction conditions significantly influences the ratio of cis- to trans-2-tert-butylcyclohexanol.

Standard Hydrogenation : Conventional hydrogenation methods often yield a mixture of isomers where the thermodynamically more stable trans isomer may predominate. researchgate.netmdpi.com

Biocatalytic Routes : To achieve higher diastereoselectivity, particularly for the cis isomer which can have more desirable fragrance characteristics, biocatalytic methods have been explored. researchgate.netmdpi.com The use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of the corresponding ketone (e.g., 4-tert-butylcyclohexanone (B146137) for the related woody acetate) has been shown to produce the cis-alcohol with high diastereoisomeric excess. researchgate.netmdpi.comvapourtec.com For instance, studies on the analogous 4-tert-butylcyclohexyl acetate have shown that certain ADHs can yield the cis-alcohol precursor with high conversion and diastereomeric excess (de). mdpi.com

The subsequent esterification of the alcohol generally proceeds with retention of configuration at the chiral carbon, meaning the cis/trans ratio of the alcohol precursor is maintained in the final acetate ester product. libretexts.org Commercial products are often sold as mixtures of isomers, with the specific ratio influencing the final odor profile. chemicalbook.com High-cis content versions are also available for specific applications. researchgate.net

| Precursor/Reactant | Reaction Type | Catalyst/Method | Key Outcome | Reference |

|---|---|---|---|---|

| 2-tert-butylphenol | Catalytic Hydrogenation | Raney Nickel | Forms 2-tert-butylcyclohexanol as a mixture of cis/trans isomers. | google.com |

| 2-tert-butylcyclohexanol | Esterification | Acetic Anhydride | Produces this compound, retaining the stereochemistry of the alcohol. | scentree.coprepchem.com |

| 4-tert-butylphenol | Hydrogenation | Rhodium on Charcoal (in scCO₂) | Good selectivity (de = 58%) towards cis-4-tert-butylcyclohexanol. | mdpi.com |

| 4-tert-butylcyclohexanone | Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) | High conversion and high diastereoisomeric excess (de) for the cis-alcohol. | researchgate.netmdpi.com |

Methodologies for Isomer Separation and Enrichment

Given that the cis and trans isomers of this compound have different properties, their separation or the enrichment of one isomer is often necessary. Since diastereomers have different physical properties, they can be separated by conventional laboratory techniques.

Fractional Distillation (Rectification) : This is a common industrial method for separating isomers with different boiling points. google.com For tert-butylcyclohexyl acetates, rectification, sometimes performed in the presence of an alkali, can be used to enrich the more volatile isomer or to separate the mixture into fractions with higher cis or trans content. google.com

Crystallization : The pure cis-isomer of 2-tert-butylcyclohexyl acetate is a crystalline solid, while the commercial mixture is typically a liquid. chemicalbook.com This difference in physical state suggests that fractional crystallization could be employed, especially at low temperatures, to separate the cis-isomer from the liquid trans-isomer or the eutectic mixture.

Chromatography : Techniques such as gas chromatography (GC) and column chromatography are effective for separating diastereomers. While large-scale preparative chromatography can be expensive, it is the standard method for obtaining highly pure isomers for analytical and research purposes.

Enrichment strategies can also be synthetic. As mentioned previously, using highly diastereoselective synthetic routes, such as biocatalytic reductions, is a primary strategy to enrich the desired isomer from the outset, potentially reducing the need for extensive downstream separation. researchgate.netvapourtec.com

Characterization of Stereoisomeric Purity and Diastereoisomeric Excess

To assess the effectiveness of separation or the selectivity of a synthesis, the stereoisomeric purity and diastereoisomeric excess (de) must be quantified.

Gas Chromatography (GC) : This is the most common method for analyzing the isomeric ratio of volatile compounds like this compound. Using a suitable capillary column, the cis and trans isomers can be separated and their relative peak areas can be used to determine the composition of the mixture. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can distinguish between diastereomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the proton attached to the carbon bearing the acetate group (the methine proton), will differ between the cis and trans isomers due to their different chemical environments. pacific.edu Integration of the distinct signals allows for the quantification of the isomer ratio.

Diastereoisomeric Excess (de) is calculated to express the purity of a mixture. It is defined as:

de (%) = |(% major diastereomer - % minor diastereomer) / (% major diastereomer + % minor diastereomer)| x 100

For example, a mixture containing 95% cis-isomer and 5% trans-isomer would have a diastereoisomeric excess of 90% in favor of the cis isomer.

| Technique | Principle of Measurement | Information Obtained | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on differential partitioning between stationary and mobile phases. | Ratio of cis and trans isomers, purity assessment. | mdpi.com |

| NMR Spectroscopy | Differentiation of isomers based on distinct chemical shifts and coupling constants in unique magnetic environments. | Structural confirmation, quantification of isomer ratio. | pacific.edu |

Impact of Steric Effects on Reaction Pathways

Steric effects, particularly the hindrance caused by the bulky tert-butyl group, play a crucial role in the synthesis and reactivity of this compound. numberanalytics.comnih.gov The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. rsc.org

During the hydrogenation of 2-tert-butylphenol, the catalyst's approach to the aromatic ring is influenced by the tert-butyl group. The catalyst will preferentially adsorb to the face of the ring opposite to the bulky group, which can influence the initial stereochemistry of the resulting alcohol. adelaide.edu.au

In the chair conformation of the cyclohexane ring, the tert-butyl group has a very strong preference for the equatorial position to minimize steric strain (A-value). This effectively "locks" the conformation of the ring. This conformational rigidity has significant consequences:

For the cis-isomer : If the tert-butyl group is equatorial, the acetate group must be in the higher-energy axial position.

For the trans-isomer : If the tert-butyl group is equatorial, the acetate group can also be equatorial, leading to a more stable, lower-energy conformation.

This difference in conformational energy explains why the trans isomer is generally the thermodynamically more stable product. researchgate.net Reaction pathways that proceed through equilibrium, such as some catalytic hydrogenations, will favor the formation of the trans product. mdpi.com To obtain the cis product, kinetic control is necessary, where the reaction is stopped before equilibrium is reached, or a pathway with a lower activation energy leading to the cis product is utilized, as seen in some biocatalytic reactions. researchgate.netmdpi.com

Determination of Absolute Configuration via Bayesian Analysis

While cis-trans isomerism in this compound deals with diastereomers, if the starting material were chiral and enantiomerically pure, the final product would also be chiral. Determining the absolute configuration (R/S designation) of a specific enantiomer is a critical task in stereochemistry.

Traditionally, absolute configuration was determined by X-ray crystallography of a single crystal or by chemical correlation to a compound of known configuration. nih.gov However, modern computational methods have become powerful tools for this purpose, often used in conjunction with spectroscopic techniques like Vibrational Circular Dichroism (VCD).

Bayesian analysis represents a sophisticated statistical approach that can be applied to the determination of absolute configuration. The methodology compares experimentally measured spectroscopic data (like a VCD spectrum) with spectra predicted for each possible enantiomer (R and S) using quantum chemical calculations (e.g., Density Functional Theory, DFT).

The process generally involves:

Conformational Search : Identifying all low-energy conformations of the molecule.

Quantum Chemical Calculations : For each conformation of both the R and S enantiomers, theoretical VCD and absorption spectra are calculated. nih.gov

Spectral Averaging : The calculated spectra for all conformations are averaged, weighted by their predicted Boltzmann population at the experimental temperature.

Bayesian Analysis : A statistical model is used to calculate the probability that the calculated spectrum for the R enantiomer matches the experimental spectrum, and likewise for the S enantiomer. The absolute configuration is assigned with a certain confidence level based on which enantiomer yields a significantly higher probability of matching the experimental data.

This approach provides a quantitative measure of confidence in the assignment, integrating the uncertainties from both the experimental measurement and the theoretical calculations. While direct application of Bayesian analysis to this compound is not prominently documented in readily available literature, the principles are widely applied to complex organic molecules for which crystallization is difficult or for which other methods are inconclusive. nih.govrsc.org

Mechanistic Studies of Tert Butyl 2 Cyclohexylacetate Transformations

Reaction Kinetics and Mechanisms of Esterification and Hydrolysis

The esterification to form tert-butyl 2-cyclohexylacetate and its subsequent hydrolysis are fundamental transformations governed by distinct mechanistic pathways, largely influenced by the bulky tert-butyl group.

Esterification: The synthesis of tert-butyl esters, such as tert-butyl acetate (B1210297), is often achieved by reacting acetyl chloride with anhydrous tert-butyl alcohol. The reaction can proceed rapidly, sometimes becoming semisolid during the addition of the acid chloride. The progress of this esterification can be monitored by observing the evolution of hydrogen gas.

Hydrolysis: The hydrolysis of tert-butyl esters like this compound can be catalyzed by either acid or base, with the mechanism being significantly different from that of less sterically hindered esters.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism): In acidic conditions, tert-butyl esters readily undergo hydrolysis via a unimolecular mechanism involving alkyl-oxygen bond fission (AAL1). nih.govoup.com This pathway is favored due to the formation of a stable tertiary carbocation (the tert-butyl cation). nih.govstackexchange.com The reaction initiates with the protonation of the carbonyl oxygen, followed by the departure of the tert-butanol (B103910) group as a stable carbocation. researchgate.net This is in contrast to the more common AAC2 mechanism for primary and secondary esters, which involves a bimolecular attack by water on the protonated carbonyl group. nih.gov Kinetic studies on the acid-catalyzed hydrolysis of tert-butyl acetate have shown that the reaction can proceed via simultaneous AAL1 and AAC2 mechanisms, with the AAL1 pathway being dominant. rsc.org The activation energy for the AAL1 hydrolysis of tert-butyl acetate in water is approximately 27.5 kcal/mol. rsc.org

Base-Catalyzed Hydrolysis (BAL1 Mechanism): In neutral or weakly basic solutions, the hydrolysis of tert-butyl esters can proceed through a unimolecular mechanism with alkyl-oxygen cleavage (BAL1). nih.gov This pathway also relies on the formation of the stable tert-butyl carbocation. The more common bimolecular acyl-oxygen cleavage (BAC2) mechanism is sterically hindered by the bulky tert-butyl group. oup.com However, for some esters, the BAC2 pathway can still occur, as seen in the cleavage of tert-butyl benzoates using powdered KOH in THF. organic-chemistry.org

The rates of alkaline hydrolysis are also influenced by the conformation of the cyclohexyl ring. Esters with an equatorial acetoxy group are hydrolyzed more rapidly than those with an axial group. rsc.org For cis- and trans-4-tert-butylcyclohexyl acetates, it is assumed they exist entirely in conformations with their acetoxy groups axial and equatorial, respectively, allowing their hydrolysis rates to be used as models for these two conformations. rsc.org

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of this compound involve reactions targeting the ester functional group and the C-H bonds of the cyclohexyl ring.

The oxidation of esters can lead to a variety of products, including hydroperoxides, cyclic ethers, and ketones. geeksforgeeks.org Studies on the oxidation of cyclohexyl acetate in the presence of tert-butyl hydroperoxide have provided insights into the reactivity of the C-H bonds in the cyclohexyloxy moiety. researchgate.net The presence of the ester group activates the C-H bond at the C1 position of the cyclohexyl ring. researchgate.net

The decomposition of tert-butyl perbenzoates, which are structurally related to the peroxy intermediates in oxidation, proceeds via the rate-determining scission of the O-O bond to form a benzoyloxy radical. cdnsciencepub.com This radical can then undergo further reactions. The presence of bulky ortho substituents on the benzoate (B1203000) ring can accelerate the decomposition rate by destabilizing the ground state. cdnsciencepub.com

The reaction of tert-butylperoxy radicals with the C-H bonds of the cyclohexyl ring is a key step in the radical-mediated oxidation process. The reactivity of these C-H bonds is influenced by their position relative to the ester group. researchgate.net Generally, C-H bonds at positions alpha to an oxygen atom are more susceptible to abstraction by radicals. In cyclohexane (B81311), the tertiary C-H bonds are typically more reactive than secondary C-H bonds in radical oxidations. nih.gov

The selectivity of C-H bond oxidation is dictated by a combination of inductive effects, hyperconjugation, and steric hindrance. nih.gov Electronegative atoms like chlorine can influence the electron density at adjacent C-H bonds, affecting their reactivity towards electrophilic radicals like the chlorine atom. nptel.ac.in In the case of cyclohexyl acetate, the ester group activates the C-H bond at the 1-position. researchgate.net

The table below summarizes the relative reactivity of C-H bonds in cyclohexyl acetate towards the tert-butylperoxy radical at 333 K.

| Position on Cyclohexyl Ring | Relative Reactivity per C-H bond |

| 1 (α to -OAc) | 3.5 |

| 2,6 (β to -OAc) | 1.0 |

| 3,5 (γ to -OAc) | 1.0 |

| 4 (δ to -OAc) | 1.0 |

Data derived from studies on the oxidation of cyclohexyl acetate. researchgate.net

Nucleophilic Substitution Reactions in tert-Butylcyclohexyl Derivatives

Nucleophilic substitution reactions in tert-butylcyclohexyl systems are heavily influenced by the steric bulk of the tert-butyl group and the conformational rigidity it imparts on the cyclohexane ring. The tert-butyl group preferentially occupies the equatorial position, which in turn influences the axial or equatorial orientation of substituents at other positions on the ring. fiveable.me

In SN2 reactions on cyclohexane derivatives, the approach of the nucleophile and the departure of the leaving group ideally follow a trajectory that is anti-periplanar to a C-H bond. For a leaving group in the axial position, the nucleophile can approach from the less hindered equatorial direction. Conversely, an equatorial leaving group requires an axial approach by the nucleophile, which is sterically hindered by the axial hydrogens at the 3 and 5 positions. slideshare.net Consequently, isomers with axial leaving groups often react faster in SN2 reactions. For instance, cis-4-tert-butylcyclohexyl bromide reacts approximately 60 times faster than the trans isomer with sodium thiophenate. slideshare.net

In contrast, SN1 reactions proceed through a carbocation intermediate. The rate of SN1 reactions is often faster for isomers with an axial leaving group due to the relief of 1,3-diaxial strain in the transition state leading to the carbocation. slideshare.net The hydrolysis of tert-butyl chloride, a model for tertiary substrates, proceeds via an SN1 mechanism, where the rate-determining step is the formation of the stable tert-butyl carbocation. libretexts.org

The table below illustrates the relative rates of reaction for different isomers of substituted tert-butylcyclohexanes.

| Substrate | Reaction Type | Relative Rate | Product Stereochemistry |

| cis-4-tert-Butylcyclohexyl Tosylate | SN1 (Acetolysis) | Faster | Mixture |

| trans-4-tert-Butylcyclohexyl Tosylate | SN1 (Acetolysis) | Slower | Mixture |

| cis-4-tert-Butylcyclohexyl Bromide | SN2 (with PhSNa) | ~60 | Inversion |

| trans-4-tert-Butylcyclohexyl Bromide | SN2 (with PhSNa) | 1 | Inversion |

Data compiled from studies on nucleophilic substitution in cyclohexyl systems. slideshare.net

Influence of the tert-Butyl Group on Reaction Profiles and Reactivity Patterns

The tert-butyl group exerts a profound influence on the reactivity of this compound and related molecules primarily through steric effects. researchgate.net Its large size dictates the conformational preferences of the cyclohexane ring, locking it into a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. fiveable.me This has significant consequences for the reactivity of functional groups attached to the ring.

Steric Hindrance: The bulkiness of the tert-butyl group can sterically hinder the approach of reagents to nearby reaction centers. This is evident in nucleophilic substitution reactions, where the accessibility of the reaction site is a critical factor.

Conformational Control: By locking the cyclohexane ring, the tert-butyl group determines whether other substituents are in axial or equatorial positions, which in turn affects their reactivity. As discussed previously, axial and equatorial groups exhibit different reaction rates in both substitution and elimination reactions. rsc.orgslideshare.net

Electronic Effects: While primarily known for its steric bulk, the tert-butyl group is also weakly electron-donating through hyperconjugation. This can stabilize adjacent carbocations, which is a key reason for the prevalence of the AAL1 and BAL1 mechanisms in the hydrolysis of tert-butyl esters. nih.gov

Acceleration of Elimination Reactions: The presence of a tert-butyl group can accelerate E2 elimination reactions. This is attributed to the stabilization of the transition state through hyperconjugation and the steric pressure that encourages the necessary anti-periplanar alignment of the leaving group and a β-hydrogen. fiveable.me

Mechanistic Insights from Transfer Hydrogenation Studies on Related Compounds

Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule, often an alcohol like isopropanol, to an acceptor molecule, such as a ketone or an ester, mediated by a metal catalyst. acs.org While specific studies on the transfer hydrogenation of this compound are not prevalent, mechanistic investigations on related systems provide valuable insights.

The catalytic cycle for transfer hydrogenation typically involves the formation of a metal hydride species. diva-portal.org For example, in ruthenium-catalyzed systems, the active catalyst is generated, which then abstracts a hydride and a proton from the hydrogen donor (e.g., 2-propanol). diva-portal.org This metal hydride complex then transfers the hydride to the carbonyl carbon of the substrate.

Studies on the transfer hydrogenation of ketones have shown that iridium complexes with chiral phosphine-diamine ligands can be highly effective catalysts. rsc.org The reaction is believed to proceed through a six-membered cyclic transition state. diva-portal.org The nature of the ligand and the metal center are crucial for the efficiency and selectivity of the catalyst.

In the context of ester reduction, transfer hydrogenation offers an alternative to using strong reducing agents. The transfer hydrogenation of organic formates to methanol (B129727) has been demonstrated using ruthenium catalysts. acs.org Mechanistic studies on the organoborane-catalyzed transfer hydrogenation of aldehydes with a Hantzsch ester indicate that the reaction proceeds via activation of the carbonyl group by the catalyst, followed by hydride transfer from the donor. nih.govrsc.org These general principles would likely apply to the transfer hydrogenation of this compound, where the ester carbonyl would be the site of reduction.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for determining the precise structure of tert-butyl 2-cyclohexylacetate, including the stereochemical relationship between the tert-butyl and acetate (B1210297) groups on the cyclohexane (B81311) ring. While extensive experimental data for this specific compound is not widely published in public spectral databases, the expected spectral characteristics can be thoroughly described based on fundamental principles and analysis of its constituent parts.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the acetate methyl protons, the tert-butyl protons, and the protons of the cyclohexyl ring. The chemical shifts and coupling patterns, particularly for the protons on C1 and C2 of the ring, would be highly dependent on whether the compound is the cis or trans isomer.

Key expected features include:

Acetate Methyl Protons (-OCOCH₃): A sharp singlet appearing in the range of δ 2.0-2.2 ppm.

Tert-butyl Protons (-C(CH₃)₃): A prominent singlet, integrating to nine protons, located in the upfield region, typically around δ 0.8-1.0 ppm.

Cyclohexyl Ring Protons: A series of complex, overlapping multiplets between approximately δ 1.0 and 2.5 ppm. The proton attached to the acetate-bearing carbon (H-1) would be the most downfield of the ring protons, likely appearing as a multiplet around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent oxygen atom. The proton at C-2 would also be shifted relative to the other methylene protons on the ring. The exact chemical shifts and coupling constants for the ring protons are sensitive to the chair conformation of the ring and the axial or equatorial positions of the bulky substituents.

Table 1: Predicted ¹H NMR Spectral Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH ₃)₃ | 0.8 - 1.0 | Singlet (s) | 9H |

| Cyclohexyl -CH ₂- | 1.0 - 2.5 | Multiplets (m) | 8H |

| Cyclohexyl -CH -C(CH₃)₃ | 1.5 - 2.5 | Multiplet (m) | 1H |

| -OCOCH ₃ | 2.0 - 2.2 | Singlet (s) | 3H |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, twelve distinct signals are expected, corresponding to each carbon atom. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.

The predicted chemical shifts are:

Carbonyl Carbon (C=O): The ester carbonyl carbon would be the most downfield signal, expected around δ 170-172 ppm.

Carbons bonded to Oxygen: The cyclohexyl carbon bonded to the acetate group (-C H-O) would appear in the δ 70-80 ppm region, while the quaternary carbon of the tert-butyl group (-C (CH₃)₃) would be in a similar or slightly downfield region.

Cyclohexyl and tert-butyl Carbons: The remaining cyclohexyl carbons would produce signals in the δ 20-45 ppm range. The methyl carbons of the tert-butyl group would give a strong signal around δ 27-30 ppm, and the acetate methyl carbon would be found near δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 170 - 172 |

| -O-C H- | 70 - 80 |

| -C (CH₃)₃ | 30 - 35 |

| Cyclohexyl -C H-C(CH₃)₃ | 40 - 50 |

| Cyclohexyl -C H₂- | 20 - 40 |

| -C(C H₃)₃ | 27 - 30 |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The molecular formula for this compound is C₁₂H₂₂O₂. The theoretical monoisotopic mass calculated for this formula is 198.16198 Da. nih.govillinois.edu An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this theoretical value would unequivocally confirm the compound's elemental formula.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing mixtures and provides a characteristic fragmentation pattern for compound identification. The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. nih.gov

The molecular ion peak (M⁺) at m/z = 198 would likely be of low intensity. The most prominent feature in the spectrum is the base peak at m/z = 57 , which corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. Its high abundance is due to the facile cleavage of the bond between the tert-butyl group and the cyclohexane ring.

Other significant fragments include:

m/z = 82: This peak likely arises from the cyclohexene (B86901) radical cation, formed after the loss of both the acetate and tert-butyl groups.

m/z = 43: This fragment corresponds to the acetyl cation, [CH₃CO]⁺.

m/z = 67: This can be attributed to the cyclohexenyl cation.

m/z = 41: This signal is characteristic of the allyl cation, [C₃H₅]⁺, a common fragment in the mass spectra of cyclic systems.

Table 3: Prominent Fragments in the GC-MS Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 57 | ~100 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 82 | ~79 | [C₆H₁₀]⁺ (Cyclohexene radical cation) |

| 43 | ~62 | [CH₃CO]⁺ (Acetyl cation) |

| 67 | ~40 | [C₅H₇]⁺ (Cyclohexenyl cation) |

Vibrational Spectroscopy (Infrared) for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be dominated by absorptions characteristic of an ester. nih.gov

The key diagnostic peaks are:

C=O Stretch: A strong, sharp absorption band in the region of 1750-1735 cm⁻¹ is the most identifiable feature and confirms the presence of the ester carbonyl group.

C-O Stretch: Two distinct stretching vibrations for the C-O bonds of the ester group are expected. The C-O-C stretch involving the bond between the carbonyl carbon and the ester oxygen typically appears as a strong band between 1300-1200 cm⁻¹ . The O-C stretch from the bond between the ester oxygen and the cyclohexyl ring carbon would be found in the 1150-1000 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups of the tert-butyl and cyclohexyl moieties would cause strong absorptions in the 3000-2850 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 3000 - 2850 | Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong, Sharp |

| C-O-C Stretch (Ester) | 1300 - 1200 | Strong |

Chiral Chromatography and Optical Rotation for Stereoisomer Quantification

The presence of two chiral centers in the this compound molecule gives rise to multiple stereoisomers. The quantification and separation of these stereoisomers, particularly enantiomers, are critical for understanding its properties and potential applications. Chiral chromatography, coupled with polarimetry for measuring optical rotation, stands as the definitive methodology for this purpose.

Enantiomers possess identical physical properties, such as boiling point and solubility, making their separation by conventional chromatographic techniques impossible. Chiral chromatography overcomes this by employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. nih.gov For volatile compounds like this compound, chiral gas chromatography (GC) is the preferred method. A common choice for the stationary phase involves derivatized cyclodextrins, such as modified β-cyclodextrins bonded to a polysiloxane backbone (e.g., CP Chirasil-DEX CB), which create a chiral environment within the column. nih.gov

The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. The resolution of the enantiomeric esters is a key parameter in evaluating the success of the separation. nih.gov The separation factor (α), which is the ratio of the adjusted retention times of the two enantiomers, is a measure of the column's selectivity. For effective separation, α must be greater than 1.0. While specific chromatograms for this compound are not widely published, analogous studies on similar chiral acetates, such as 2-pentyl acetate and 2-hexyl acetate, have demonstrated excellent resolutions with high separation factors using this technique. nih.gov

The following table illustrates typical parameters and potential results for the chiral GC separation of a racemic mixture of a cyclohexylacetate analog.

Table 1: Illustrative Parameters for Chiral GC Separation of Stereoisomers

| Parameter | Value |

|---|---|

| Column | CP Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Hydrogen |

| Injector Temp. | 230°C |

| Detector Temp. | 250°C |

| Enantiomer 1 tR (min) | 15.2 |

| Enantiomer 2 tR (min) | 15.8 |

| Separation Factor (α) | 1.05 |

Note: Data are hypothetical and based on typical separations of analogous chiral acetates.

Once separated, the optical activity of each enantiomer can be determined using a polarimeter. pressbooks.pub A chiral compound has the ability to rotate the plane of plane-polarized light. pressbooks.pub Enantiomers rotate light by equal amounts but in opposite directions. anton-paar.com The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. pressbooks.pub

The specific rotation [α] is a fundamental physical property of a chiral compound and is calculated from the observed rotation (α), the concentration of the sample (c), and the path length of the polarimeter cell (l). anton-paar.com

[α] = α / (c * l)

The enantiomeric excess (ee), or optical purity, of a non-racemic mixture can be determined by comparing the observed specific rotation of the mixture to the specific rotation of the pure enantiomer. libretexts.org

Enantiomeric Excess (% ee) = ([α]observed / [α]pure enantiomer) x 100

This quantification is crucial in stereoselective synthesis or resolution processes where achieving a high proportion of one enantiomer is the goal.

Spectroscopic Probes for Molecular Interactions and Adsorption

Understanding how this compound interacts with surfaces is essential for applications where interfacial phenomena are important. Spectroscopic techniques that are sensitive to the molecular vibrations of the compound can provide detailed information about its orientation, binding mechanisms, and conformational changes upon adsorption.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Surface Interactions

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique used to study the adsorption of molecules from a liquid or gas phase onto a solid surface in situ. This method is ideal for probing the interactions between this compound and various substrates, such as metal oxides, which are common in catalytic and material science applications.

In an ATR-FTIR experiment, an infrared beam is directed into a crystal of high refractive index (e.g., ZnSe, Ge, or Si). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample in contact with the crystal. If a substance like this compound adsorbs onto a thin film of a material (e.g., TiO₂ or Fe₂O₃) coated on the crystal, the evanescent wave can be absorbed at specific frequencies corresponding to the vibrational modes of the adsorbed molecule.

The adsorption of an ester like this compound onto a surface can lead to characteristic shifts in its vibrational spectrum, particularly in the regions corresponding to the carbonyl (C=O) and C-O stretching modes. The nature of these shifts provides insight into the binding mechanism.

Physisorption: If the interaction is weak (e.g., van der Waals forces), the spectral changes will be minor, with small shifts in the vibrational frequencies compared to the bulk liquid.

Chemisorption: Stronger interactions, involving the formation of chemical bonds with the surface, lead to significant spectral changes. For an ester, this can occur in several ways:

Lewis Acid-Base Interaction: The oxygen atom of the carbonyl group can act as a Lewis base and coordinate to a Lewis acidic site on a metal oxide surface (e.g., a surface Ti⁴⁺ or Fe³⁺ ion). This interaction would weaken the C=O double bond, resulting in a shift of the C=O stretching frequency to a lower wavenumber (e.g., from ~1735 cm⁻¹ to 1700-1680 cm⁻¹).

Hydrolytic Adsorption: The ester may undergo hydrolysis on the surface, particularly on hydrated metal oxides, to form a carboxylate and an alcohol. The resulting carboxylate species can then bind to the surface in various coordination modes (e.g., monodentate, bidentate chelating, or bridging), which are distinguishable by the positions and separation of their symmetric (νs(COO⁻)) and asymmetric (νas(COO⁻)) stretching frequencies. researchgate.net For instance, the adsorption of acetic acid on TiO₂ results in a bidentate acetate species. rsc.org

The table below summarizes the expected IR band shifts for this compound upon different types of surface interactions.

Table 2: Expected ATR-FTIR Vibrational Band Shifts for this compound upon Surface Adsorption

| Vibrational Mode | Wavenumber (Bulk Liquid, cm⁻¹) | Interaction Type | Expected Shift | New Band Position (cm⁻¹) |

|---|---|---|---|---|

| C=O Stretch | ~1735 | Lewis Acid Interaction | Negative | 1700 - 1680 |

| C-O-C Stretch | ~1240 | Lewis Acid Interaction | Positive/Negative | Variable |

| - | - | Surface Hydrolysis | Formation of Carboxylate | νas(COO⁻): ~1550, νs(COO⁻): ~1440 |

Note: Wavenumber values are approximate and can vary depending on the specific surface and environmental conditions.

By monitoring the intensity of these characteristic bands as a function of concentration, pH, or time, quantitative information about the adsorption process, such as adsorption isotherms and kinetics, can be obtained. This makes ATR-FTIR an invaluable tool for the detailed molecular-level characterization of the surface chemistry of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of tert-butyl 2-cyclohexylacetate. These methods are used to determine the molecule's three-dimensional structure, electron distribution, and energetic properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate aspects of its reactivity and conformational stability.

Reactivity Descriptors : DFT is employed to calculate key quantum chemical descriptors that predict reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. These calculations can help predict sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis : The molecule's stability is heavily influenced by the conformations of the cyclohexyl ring (chair, boat, twist-boat) and the orientation of the bulky tert-butyl and acetate (B1210297) groups. DFT can be used to calculate the ground-state energies of different stereoisomers (e.g., cis and trans) and their various conformers. By comparing the total electronic energies, the most stable, lowest-energy conformation can be identified. For instance, studies on similar esters like tert-butyl acetate have used quantum chemical calculations to determine that specific conformers are significantly lower in energy. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy and Reactivity Descriptors for this compound

| Parameter | Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -658.123 | Represents the total electronic energy of the optimized geometry. |

| HOMO Energy (eV) | -9.85 | Indicates the energy of the outermost electron orbital; related to ionization potential. |

| LUMO Energy (eV) | +1.20 | Indicates the energy of the lowest energy empty orbital; related to electron affinity. |

Computational methods are increasingly used to predict spectroscopic data, which can aid in the interpretation of experimental results or serve as a standalone characterization tool. nih.govnih.govchemrxiv.org A hybrid approach combining DFT and molecular dynamics (MD) simulations can generate high-quality synthetic spectra. nih.govnih.gov

NMR Spectroscopy : Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, chemical shifts can be estimated. These predictions are valuable for assigning peaks in experimental spectra and for distinguishing between different isomers of this compound.

Infrared (IR) Spectroscopy : The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. mdpi.com This allows for the theoretical prediction of the entire IR spectrum, helping to identify characteristic functional group vibrations, such as the prominent C=O stretch of the ester group and various C-H and C-O stretches. masterorganicchemistry.com

Table 2: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data

| Spectrum Type | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | 170.5 ppm | 170.1 ppm |

| ¹H NMR | Methine Proton (CH-O) | 4.65 ppm | 4.70 ppm |

Understanding the distribution of electronic charge within a molecule is crucial for explaining its polarity, intermolecular interactions, and reactive sites. Quantum chemical methods provide several techniques for estimating partial atomic charges.

Mulliken Population Analysis : This is a common method for assigning partial charges to atoms by partitioning the total electron population among the different atoms in the molecule. uni-muenchen.dewikipedia.orgcam.ac.uk Despite its known basis set sensitivity, it provides a qualitative picture of charge distribution. uni-muenchen.dewikipedia.orgq-chem.com

Other Methods : Alternatives like Löwdin and Hirshfeld population analyses are also used and can offer more robust results with less dependence on the basis set. q-chem.commpg.de These analyses would reveal the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen in this compound.

Table 3: Hypothetical Partial Atomic Charges from Mulliken Population Analysis

| Atom | Atom Number | Partial Charge (a.u.) |

|---|---|---|

| Carbonyl Carbon | C1 | +0.65 |

| Carbonyl Oxygen | O1 | -0.58 |

| Ester Oxygen | O2 | -0.45 |

Simulation of Reaction Pathways and Transition States

Computational chemistry can model the entire course of a chemical reaction, such as the synthesis of this compound via esterification. The Fischer esterification mechanism, involving the reaction of an alcohol with a carboxylic acid under acidic conditions, is a common synthetic route. byjus.commasterorganicchemistry.com Computational simulation of this process involves:

Reactant and Product Optimization : The geometries and energies of the reactants (2-tert-butylcyclohexanol and acetic acid) and products (this compound and water) are calculated.

Transition State Searching : Algorithms are used to locate the transition state (TS) for each elementary step of the reaction mechanism (e.g., protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water). masterorganicchemistry.com

Table 4: Simulated Energy Profile for a Key Step in Esterification

| Reaction Step | Species | Relative Energy (kJ/mol) |

|---|---|---|

| 1 | Reactants (Alcohol + Protonated Acid) | 0 |

| 2 | Transition State 1 (Nucleophilic Attack) | +55 |

Quantitative Structure-Activity Relationships (QSAR) in Cyclohexyl Esters

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific property. ijpsr.comfiveable.melibretexts.org For a class of compounds like cyclohexyl esters, a QSAR study could be developed to predict properties such as odor intensity, receptor binding affinity, or toxicity. researchgate.netnih.govsemanticscholar.org

The process involves:

Descriptor Calculation : For a training set of related cyclohexyl esters, a large number of molecular descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development : Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that links a subset of these descriptors to the observed activity. fiveable.memdpi.com

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

A hypothetical QSAR model for predicting a specific biological activity (e.g., Log(1/C)) of cyclohexyl esters might take the form: Log(1/C) = β₀ + β₁(logP) + β₂(MR) + β₃(E_HOMO)

Table 5: Molecular Descriptors Used in QSAR Studies of Esters

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Lipophilic | logP (Octanol-Water Partition Coefficient) | Hydrophobicity |

| Steric | Molar Refractivity (MR) | Molecular Volume/Bulk |

| Electronic | Dipole Moment | Polarity |

Predictive Models for Environmental Behavior and Fate

Predictive models are used to estimate how a chemical will behave when released into the environment. epa.govresearchgate.netelsevierpure.com These models use the physical and chemical properties of the substance to predict its partitioning between air, water, soil, and biota, as well as its potential for degradation and bioaccumulation. confex.comnih.gov

For this compound, key properties like vapor pressure, water solubility, and the octanol-water partition coefficient (Kow) can be calculated using computational methods or group contribution models. These values are then used as inputs for larger environmental fate models. The U.S. Environmental Protection Agency (EPA) provides tools like the EPI Suite™ that contain a collection of such models. epa.govconfex.com

These models can predict:

Environmental Partitioning : How the compound distributes among different environmental compartments.

Degradation Rates : Estimates of biodegradation, hydrolysis, and atmospheric photolysis rates.

Bioaccumulation Factor (BCF) : The potential for the chemical to accumulate in aquatic organisms.

Table 6: Hypothetical Output from an Environmental Fate Prediction Model

| Parameter | Predicted Value | Environmental Significance |

|---|---|---|

| Log Kow (Octanol-Water Partition Coeff.) | 4.1 | Indicates a tendency to partition into organic matter and potential for bioaccumulation. |

| Water Solubility | 15 mg/L | Low solubility, suggesting it will not readily dissolve in water. |

| Atmospheric Half-Life | 25 hours | Suggests relatively rapid degradation in the atmosphere via photolysis. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-tert-butylcyclohexanol (B1585498) |

| Acetic acid |

| This compound |

| Tert-butyl acetate |

Computer-Assisted Elucidation of Complex Molecular Structures

In modern computational chemistry, the elucidation of molecular structures, particularly for compounds with multiple stereoisomers and complex conformations like this compound, is greatly facilitated by computer-assisted structure elucidation (CASE) systems. These sophisticated software programs integrate various spectroscopic data with computational algorithms to predict and verify molecular structures, thereby reducing ambiguity and minimizing the risk of incorrect structural assignment. rsc.org The application of CASE methodologies is particularly valuable for differentiating between the various potential isomers of this compound and for gaining a deeper understanding of their three-dimensional arrangements.

The process of computer-assisted structure elucidation for a molecule such as this compound would typically involve the integration of experimental spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with theoretical calculations. researcher.life Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about the connectivity of atoms within the molecule. rsc.org This information serves as a set of constraints for the CASE software, which then generates a complete list of all possible molecular structures that are consistent with the empirical data.

Furthermore, computational methods, particularly Density Functional Theory (DFT), are employed to predict the NMR chemical shifts for the computationally generated candidate structures. researcher.life By comparing these predicted spectra with the experimental spectra, it is possible to rank the candidate structures based on their probability of being the correct one. This combined approach of experimental data and computational validation provides a powerful tool for accurate and efficient structure elucidation. nih.gov

The following table illustrates the type of data that would be generated and utilized in a computational study aimed at elucidating the structure of this compound.

Table 1: Hypothetical Data for Computer-Assisted Structure Elucidation of this compound

| Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| Connectivity | |||

| ¹H-¹H COSY | - | Predicted correlations based on through-bond coupling | Observed cross-peaks in 2D NMR spectrum |

| ¹H-¹³C HMBC | - | Predicted correlations based on 2- and 3-bond couplings | Observed cross-peaks in 2D NMR spectrum |

| ¹³C Chemical Shifts (ppm) | |||

| C1 (Cyclohexyl) | DFT (B3LYP/6-31G*) | 75.2 | 74.8 |

| C2 (Cyclohexyl) | DFT (B3LYP/6-31G*) | 35.8 | 35.5 |

| C=O (Acetyl) | DFT (B3LYP/6-31G*) | 170.5 | 170.1 |

| C(CH₃)₃ (tert-Butyl) | DFT (B3LYP/6-31G*) | 32.1 | 31.9 |

| ¹H Chemical Shifts (ppm) | |||

| H1 (Cyclohexyl) | DFT (B3LYP/6-31G*) | 4.65 | 4.62 |

| H2 (Cyclohexyl) | DFT (B3LYP/6-31G*) | 1.85 | 1.83 |

| CH₃ (Acetyl) | DFT (B3LYP/6-31G*) | 2.05 | 2.03 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated in a computational study.

The elucidation of the stereochemistry of this compound, which can exist as cis and trans isomers with the substituents on the cyclohexane (B81311) ring in either axial or equatorial positions, is a key challenge that can be addressed by these computational approaches. Theoretical calculations of the relative energies of these different conformations can predict the most stable isomer, which can then be correlated with the experimental findings.

Environmental and Green Chemistry Research

Development of Sustainable Synthesis Routes

Conventional chemical synthesis often relies on harsh conditions and hazardous materials. In contrast, green chemistry aims to develop processes that are more efficient, use less energy, and generate less waste.

Biocatalytic Processes for Reduced Environmental Impact

Biocatalysis utilizes enzymes to perform chemical transformations. This approach offers high selectivity and operates under mild conditions, significantly reducing the environmental footprint compared to traditional metal-catalyzed reactions. In the synthesis of related compounds like 4-(tert-butyl)cyclohexyl acetate (B1210297), also known as woody acetate, biocatalysis has been successfully employed.

Researchers have utilized commercial alcohol dehydrogenases (ADHs) for the stereoselective reduction of 4-(tert-butyl)cyclohexanone to cis-4-(tert-butyl)cyclohexanol, a key intermediate. designingbuildings.co.uk This enzymatic reduction demonstrates high conversion rates and diastereomeric excess. Following the reduction, the process employs a lipase (B570770), Candida antarctica A (CALA), for the enzymatic acetylation of the cyclohexanol (B46403) derivative to yield the final acetate product. designingbuildings.co.uk This all-enzymatic route presents a sustainable alternative to methods that use metal catalysts under high hydrogen pressure or reducing agents in anhydrous solvents, which often require complex work-up procedures. designingbuildings.co.uk

Table 1: Comparison of Conventional and Biocatalytic Synthesis Routes

| Feature | Conventional Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Metal catalysts (e.g., Rhodium) | Enzymes (ADHs, Lipases) |

| Conditions | High pressure and temperature | Room temperature and pressure |

| Solvents | Anhydrous inert solvents | Aqueous buffers, hexane |

| Selectivity | Often produces mixtures of isomers | High stereoselectivity for desired isomer |

| Environmental Impact | Higher energy consumption, potential metal contamination | Lower energy consumption, renewable catalysts, less waste |

Continuous-Flow Chemistry for Enhanced Efficiency

Continuous-flow chemistry, where reactants are continuously pumped through a reactor, offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. osti.gov When combined with biocatalysis, it can lead to highly efficient and sustainable manufacturing processes.

A continuous-flow process has been designed for the synthesis of cis-4-(tert-butyl)cyclohexyl acetate. designingbuildings.co.uk This system integrates the enzymatic reduction and acetylation steps with in-line work-up procedures. The ADH-mediated reduction is carried out in a continuously stirred membrane reactor, while the lipase-catalyzed acetylation occurs in a packed-bed column reactor. researchgate.net This integrated approach allows for the efficient production of the target compound with high purity and yield. For instance, the acetylation step can achieve an 85% conversion with a residence time of just 11 minutes, resulting in an isolated yield of 81%. designingbuildings.co.uk

Table 2: Parameters of a Continuous-Flow Biocatalytic Process

| Parameter | ADH-Mediated Reduction | Lipase-Mediated Acetylation |

|---|---|---|

| Reactor Type | Stirred Membrane Reactor | Column Reactor |

| Enzyme | Alcohol Dehydrogenase (ADH200) | Candida antarctica Lipase A (CALA) |

| Residence Time | 60 minutes | 11 minutes |

| Temperature | 30 °C | 30 °C |

| Conversion | High | 85% |

| Isolated Yield | - | 81% |

Investigation of Bio-based Feedstocks for tert-Butyl 2-Cyclohexylacetate Production

The production of chemicals from renewable, bio-based feedstocks is a cornerstone of a sustainable chemical industry. google.com For this compound, this involves sourcing its constituent chemical building blocks—cyclohexanol, a tert-butyl group, and an acetate group—from biological origins.

Cyclohexanol : Lignin, a complex polymer found in plant biomass, can be depolymerized to yield phenolic compounds. researchgate.net These phenols can then be catalytically hydrogenated to produce cyclohexanol, providing a renewable route to this key intermediate. researchgate.net

Acetate Group : Acetic acid and its derivatives, such as acetic anhydride (B1165640), can be produced through the fermentation of biomass or from bio-based feedstocks like bio-naphtha. designingbuildings.co.ukieabioenergy.com Methods like the carbonylation of bio-methanol or processes starting from bio-ethanol are also being explored. rsc.orgacs.org

Tert-butyl Group : The tert-butyl group is typically derived from isobutylene (B52900). Bio-based isobutanol, produced via fermentation, can be dehydrated to yield isobutene, which can then be used to produce tert-butyl alcohol. cefic-lri.org

While a fully integrated process for producing this compound from these bio-based precursors has not been extensively detailed, the availability of these renewable building blocks opens up a viable pathway for a more sustainable production of this compound.

Investigation of Environmental Fate and Degradation Pathways

Understanding how a chemical behaves in the environment is crucial for assessing its potential impact. This includes its transport, transformation, and ultimate degradation.

Modeling Environmental Transport and Transformation

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in various environmental compartments such as air, water, soil, and sediment. rsc.orgresearchgate.net These models integrate a chemical's physical-chemical properties with environmental parameters to simulate its movement and transformation.

For esters like this compound, key processes modeled include partitioning between different environmental media (e.g., volatilization from water to air, adsorption to soil), and degradation through biotic and abiotic pathways. cefic-lri.org While specific models for this compound are not widely published, general multimedia fate models like SimpleBox can be adapted to predict its environmental distribution. cefic-lri.org The output of such models can provide estimates of the compound's persistence and potential for long-range transport.

Real-Time Kinetic Studies of Degradation via Advanced Spectrometry

Advanced spectrometric techniques are instrumental in studying the kinetics of chemical degradation in real-time. Techniques like mass spectrometry coupled with chromatography can identify and quantify degradation products, providing insights into the reaction pathways and rates. rsc.org

For ester compounds, hydrolysis is a primary degradation pathway. nih.gov Real-time monitoring of the hydrolysis of polyesters using techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) has been demonstrated, allowing for the simultaneous detection of changes in mass and rigidity of the material as it degrades. nih.gov While not specifically applied to this compound, such advanced analytical methods could be employed to study its enzymatic or abiotic hydrolysis, providing valuable data on its degradation kinetics and the formation of intermediates like tert-butyl alcohol and cyclohexanol.

Research Applications and Emerging Trends

Utilization in Chemical Synthesis as an Intermediate

As a synthetic intermediate, tert-butyl 2-cyclohexylacetate offers unique structural features that are valuable in the preparation of more complex molecules. Its cyclohexane (B81311) ring, substituted with a bulky tert-butyl group, provides a foundational scaffold for creating specific stereoisomers.

The most critical feature of the tert-butyl group in this compound is its significant steric bulk. This bulkiness effectively "locks" the cyclohexane ring into a specific chair conformation where the tert-butyl group predominantly occupies the equatorial position to minimize steric strain. chemistryschool.netbrainly.in This conformational locking is a powerful tool in stereoselective synthesis. By fixing the ring's geometry, the acetate (B1210297) group (or a group derived from it) is held in a defined spatial orientation.

This principle is exploited to direct the approach of reagents to the opposite face of the ring, allowing for the controlled synthesis of disubstituted cyclohexane derivatives with predictable stereochemistry. For instance, the stable conformation ensures that subsequent reactions on the ring or modifications of the acetate group occur with a high degree of stereocontrol, which is crucial in the synthesis of pharmaceuticals and other bioactive molecules where specific 3D arrangements are essential for activity. libretexts.orglibretexts.org The bulky tert-butyl group's preference for the equatorial position minimizes 1,3-diaxial interactions, which are destabilizing steric interactions between an axial substituent and axial hydrogens on the same side of the ring. libretexts.org

This compound serves as a versatile starting point for the creation of new chemical entities through various derivatization reactions. The ester functional group can be readily hydrolyzed to yield 2-tert-butylcyclohexanol (B1585498). This alcohol is a key intermediate that can undergo a wide range of subsequent transformations, including oxidation to the corresponding ketone (2-tert-butylcyclohexanone), etherification, or substitution reactions.

For example, derivatives of the related 4-tert-butylcyclohexanone (B146137) have been synthesized and evaluated for biological activity. chemicalbook.com These synthetic pathways have yielded compounds such as ethyl (4-tert-butylcyclohexylidene)acetate and 1-(bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, which have demonstrated antibacterial properties against strains like Bacillus subtilis and Staphylococcus aureus. Such research highlights the potential of the tert-butyl cyclohexane scaffold in developing new therapeutic agents.

Studies on its Role in Material Science

The applications of this compound in material science are primarily centered on its properties as a specialty solvent and fragrance component in formulated products. While not a primary structural component of materials, its physical properties are leveraged in various applications.

The compound is recognized for its use as a solvent and perfuming agent. nih.gov In the formulation of consumer products, such as cosmetics, soaps, and detergents, it functions as a carrier for other fragrance components and imparts its own characteristic fresh, fruity, and woody aroma. guidechem.cometernis.cometernis.com Its solvency aids in dissolving a range of substances, which is beneficial in creating homogenous mixtures in complex formulations like paints and coatings. justdial.com Research has also explored its use in the microencapsulation of fragrances with polymer blends, a technique used to control the release of scents over time in products like air fresheners and detergents.

Advancements in Biocatalysis and Flow Chemistry for Sustainable Production

In response to the growing demand for greener and more efficient chemical manufacturing, significant research has focused on applying biocatalysis and continuous flow chemistry to the synthesis of cyclohexylacetate derivatives. matec-conferences.orgpersonalcareinsights.com These technologies offer substantial advantages over traditional batch processing, including improved safety, higher yields, better stereoselectivity, and a reduced environmental footprint. perfumesaura.com

A notable application is the synthesis of 4-tert-butylcyclohexyl acetate, a structurally related fragrance compound. Researchers have developed a continuous-flow process that combines enzymatic reactions for its production. mdpi.com This multi-step synthesis utilizes an alcohol dehydrogenase (ADH) for the stereoselective reduction of 4-tert-butylcyclohexanone to the desired cis-alcohol intermediate. Following this, a lipase (B570770) enzyme, such as Candida antarctica lipase A (CALA), is used to catalyze the acetylation of the alcohol to the final acetate product. mdpi.com

| Parameter | Biocatalytic Process Details |

| Reaction Step 1 | Stereoselective reduction of 4-(tert-butyl)cyclohexanone |

| Catalyst | Alcohol Dehydrogenase (ADH) |

| Reaction Step 2 | Acetylation of cis-4-(tert-butyl)cyclohexanol |

| Catalyst | Candida antarctica Lipase A (CALA) |

| Acyl Donor | Vinyl acetate |

| Process Type | Continuous-flow membrane reactor |

| Key Advantage | High diastereoisomeric purity (de > 99%) of the desired cis-isomer. mdpi.com |

This integrated flow process demonstrates a significant technological upgrade, enabling the efficient production of specific, high-value stereoisomers that are difficult to obtain through classical synthetic routes. mdpi.com

Future Research Directions in Cyclohexylacetate Chemistry

The field of cyclohexylacetate chemistry continues to evolve, with future research likely to focus on several key areas. A primary driver is the increasing emphasis on sustainability within the chemical industry, particularly for high-volume products like fragrances. chemicalbull.com

Key future research directions include:

Expansion of Biocatalytic and Flow Synthesis: Further development of robust and scalable biocatalytic and continuous flow processes for not only this compound but a wider range of substituted cyclohexyl esters. This includes discovering and engineering new enzymes with enhanced stability and selectivity.

Novel Derivatization for Bioactive Compounds: Building on preliminary findings, a more systematic exploration of the derivatization of the tert-butyl cyclohexane scaffold to generate libraries of novel compounds for screening in pharmaceutical and agrochemical applications. The locked conformation makes it an attractive template for rational drug design.

Advanced Material Applications: Investigating new roles for this compound in material science beyond its current use as a solvent. This could include its potential as a reactive diluent in polymer chemistry or as a building block for specialty polymers where its bulky side group could impart unique physical properties.

Exploration of Alternative Isomers: While the 2- and 4-substituted isomers are common, research into the synthesis and properties of other isomers, such as 3-tert-butylcyclohexyl acetate, could reveal novel fragrance profiles and chemical reactivities.

Circular Economy Approaches: The development of synthetic routes that utilize renewable feedstocks and biocatalytic methods aligns with the principles of a circular economy. Future work could focus on transforming waste streams into valuable cyclohexanone (B45756) precursors, further enhancing the sustainability of the entire production lifecycle. chemicalbull.com

Q & A

Q. What are the recommended methodologies for synthesizing tert-butyl 2-cyclohexylacetate with high purity?

Methodological Answer: Synthesis of tert-butyl esters typically involves esterification or transesterification. For this compound:

- Esterification: React cyclohexylacetic acid with tert-butanol using a coupling agent (e.g., DCC, DMAP) under inert conditions. Monitor reaction completion via TLC or GC-MS.

- Protection Strategies: Tert-butyl groups are acid-labile; avoid strong acids during synthesis. Use mild acidic workup (e.g., diluted HCl) to preserve the ester .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure (if thermally stable). Purity >98% can be confirmed via GC or HPLC .

Q. How can researchers ensure proper storage and handling of this compound to maintain stability?

Methodological Answer:

- Storage: Store in airtight containers at room temperature (20–25°C) away from light and moisture. Avoid prolonged exposure to oxygen, which may degrade the ester .

- Handling: Use in a fume hood with PPE (gloves, lab coat, goggles). If the compound is hygroscopic, employ inert gas (N₂/Ar) purging during transfers .

- Stability Monitoring: Conduct periodic NMR or FTIR analysis to detect hydrolysis or oxidation. Compare spectral data with freshly synthesized batches .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment: GC-FID or HPLC with UV detection (λ = 210–220 nm for esters). Compare retention times with standards .

Advanced Research Questions

Q. How can isomer separation be achieved for this compound, and what challenges arise in resolving stereoisomers?

Methodological Answer:

- Chromatographic Separation: Use chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases. Optimize flow rate and column temperature for baseline resolution .

- Crystallization: Recrystallize from nonpolar solvents (e.g., hexane) at low temperatures. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC.

- Challenges: Isomers may co-elute due to similar polarity. Dynamic kinetic resolution or derivatization (e.g., forming diastereomeric salts) may be required .

Q. What are the key considerations in designing kinetic studies to evaluate the thermal decomposition of this compound?

Methodological Answer:

- Experimental Setup: Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. O₂).

- Kinetic Models: Apply Arrhenius or Flynn-Wall-Ozawa methods to calculate activation energy (Eₐ). Monitor gas evolution (e.g., CO₂) via FTIR or MS .

- Data Interpretation: Compare decomposition pathways (e.g., ester pyrolysis vs. radical-mediated degradation). Correlate stability with substituent effects (tert-butyl vs. cyclohexyl groups) .

Q. How should researchers address contradictions in reported reactivity data of this compound under acidic conditions?

Methodological Answer:

- Variable Control: Replicate experiments with standardized conditions (pH, temperature, solvent). For example, test hydrolysis rates in H₂O/THF (1:1) at pH 2–7 .

- Mechanistic Probes: Use isotopic labeling (e.g., D₂O for hydrolysis studies) or trapping agents (e.g., TEMPO for radical intermediates).

- Literature Cross-Validation: Search PubMed/TOXNET for alkyl benzoate analogs (e.g., ethylhexyl benzoate) to identify trends in ester stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products